molecular formula C5H11N3O2 B12355817 6-Amino-2-methoxy-1,3-diazinan-4-one

6-Amino-2-methoxy-1,3-diazinan-4-one

Cat. No.: B12355817
M. Wt: 145.16 g/mol
InChI Key: WVBTUMFWIXXRMU-UHFFFAOYSA-N
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Description

6-Amino-2-methoxy-1,3-diazinan-4-one is a heterocyclic compound with a diazinane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methoxy-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, in the presence of a methoxy group donor. The reaction conditions often include the use of a solvent, such as methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methoxy-1,3-diazinan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted diazinan-4-one derivatives.

Scientific Research Applications

6-Amino-2-methoxy-1,3-diazinan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-2-methoxy-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-methoxy-1,3-diazinan-4-one is unique due to its specific diazinane ring structure, which distinguishes it from triazine derivatives. This unique structure allows it to participate in different chemical reactions and exhibit distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

6-amino-2-methoxy-1,3-diazinan-4-one

InChI

InChI=1S/C5H11N3O2/c1-10-5-7-3(6)2-4(9)8-5/h3,5,7H,2,6H2,1H3,(H,8,9)

InChI Key

WVBTUMFWIXXRMU-UHFFFAOYSA-N

Canonical SMILES

COC1NC(CC(=O)N1)N

Origin of Product

United States

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